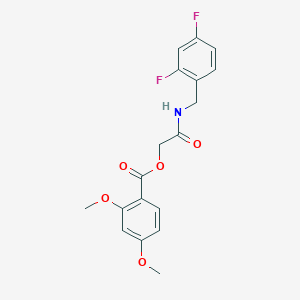![molecular formula C12H21NO3 B2924237 Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate CAS No. 1638768-33-8](/img/structure/B2924237.png)
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ . It is a white solid and has a molecular weight of 241.17 .
Synthesis Analysis
The synthesis of such compounds is often challenging. An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method is robust, scalable (>10 g), and mild .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO3/c1-10(2,3)17-9(15)13-6-11(5-13,7-14)8-16-13/h14H,5-8H2,1-3H3,(H,13,15) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 241.17 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides, demonstrating its importance in the creation of novel pharmaceuticals. For instance, Ober et al. (2004) elucidated the crystal structure of a similar compound, proving its utility in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are vital for antiviral and anticancer drug development (Ober, Marsch, Harms, & Carell, 2004).
Insecticide Analogues
Research on the synthesis of spirocyclopropanated analogues of well-known insecticides like Imidacloprid and Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate highlights its potential in creating more efficient agrochemicals. Brackmann et al. (2005) described the conversion of this compound into various analogues, emphasizing its role in agricultural science (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
CCR2 Antagonists Synthesis
Campbell et al. (2009) developed an efficient synthesis route for a compound closely related to "Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate", showcasing its application in synthesizing potent CCR2 antagonists, which are important for treating inflammatory diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Material Science Applications
The compound's relevance extends beyond pharmaceuticals into material science. Biedermann et al. (2011) investigated the postpolymerization functionalization of hydroxyl-group terminated polymers with isocyanates, demonstrating the compound's utility in modifying polymer properties for various applications (Biedermann, Appel, Barrio, Gruendling, Barner‐Kowollik, & Scherman, 2011).
Genotoxic Impurity Detection
Puppala et al. (2022) developed a method for detecting genotoxic impurities in pharmaceutical substances, illustrating the importance of closely related compounds in ensuring drug safety and compliance (Puppala, Subbaiah, & Maheswaramma, 2022).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthetic accessibility and potential applications. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests potential for a wide range of applications in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPHCLFRJYHLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

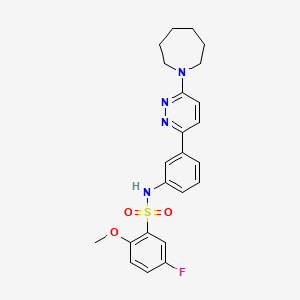

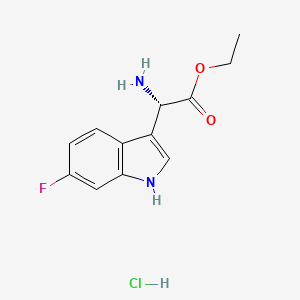
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
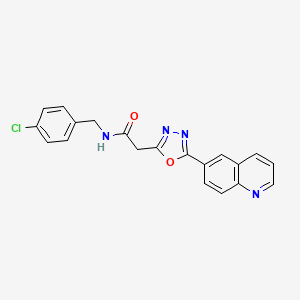
![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)

![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)
![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
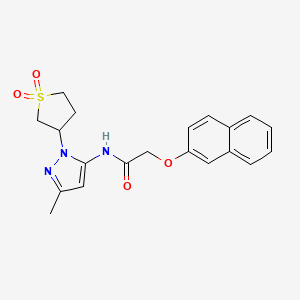
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2924174.png)
![3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2924175.png)
